![molecular formula C19H19N3OS B2882432 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide CAS No. 851131-45-8](/img/structure/B2882432.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide” is a chemical compound that is not widely described in the literature. It is likely to be a synthetic compound with potential applications in various fields .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a well-studied area in chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . Imidazole has become an important synthon in the development of new drugs .Scientific Research Applications
Glutaminase Inhibition
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares structural motifs with the specified compound, focuses on inhibiting kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer metabolism, making its inhibitors potential cancer therapeutics. Structure-activity relationship (SAR) studies have led to the identification of potent GLS inhibitors with improved drug-like properties and solubility, showing promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Anticonvulsant Activity
Several studies have synthesized and evaluated omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives for their anticonvulsant activities. These compounds were assessed against seizures induced by maximal electroshock (MES), identifying derivatives with significant activity. This research demonstrates the therapeutic potential of these derivatives in treating epilepsy and related seizure disorders (Aktürk et al., 2002); (Soyer et al., 2004).
Anticancer Activity
The development of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which are structurally related to the specified compound, has led to the identification of molecules with anticancer activities. These compounds were tested against a panel of 60 different human tumor cell lines, showing significant activity against melanoma-type cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Antimicrobial Activity
Research into 2-substituted imidazole derivatives has uncovered compounds with notable antimicrobial properties. These derivatives have been tested against various bacterial and fungal strains, demonstrating efficacy that suggests potential applications in developing new antimicrobial agents (Salman et al., 2015).
Molecular Sensing and Imaging
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity, indicating their utility in fluorescence sensors for chemical detection (Shi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide” are currently unknown. The compound is structurally similar to other heterocyclic derivatives that have been tested for their in-vitro anticancer activity against various cancer cell lines . .
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)22-12-11-20-19(22)24-13-18(23)21-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBDXSTXUPJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

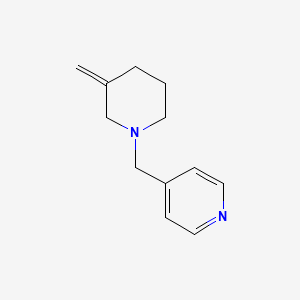
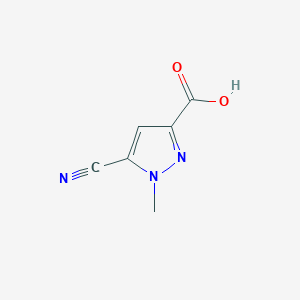
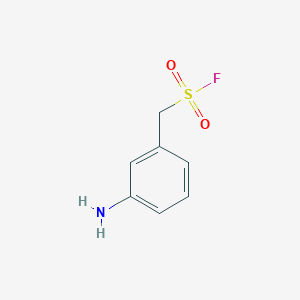

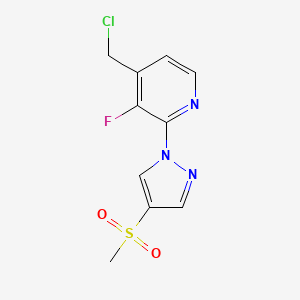
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)

![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
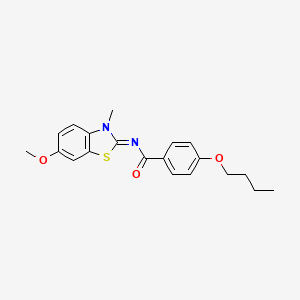
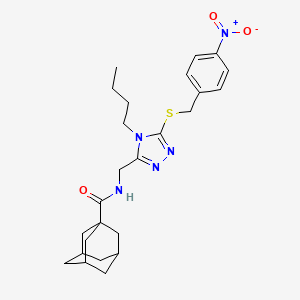
![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)
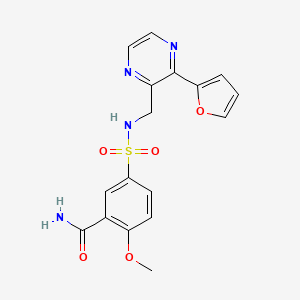
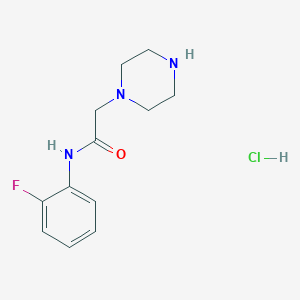
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)